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Compound of Interest

Compound Name: Ipomoeassin F

Cat. No.: B12390363 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the molecular target identification of Ipomoeassin F, a

potent cytotoxic natural product. By elucidating its mechanism of action, this document aims to

provide a comprehensive resource for researchers exploring its therapeutic potential.

Introduction: Ipomoeassin F, a Potent Bioactive
Glycoresin
Ipomoeassin F is a macrocyclic glycoresin isolated from the leaves of Ipomoea squamosa.[1]

It has demonstrated significant cytotoxic activity against a range of cancer cell lines, with IC50

values in the low nanomolar range, making it a compound of interest for anticancer drug

development.[1][2] Understanding its molecular target is crucial for harnessing its therapeutic

potential and predicting potential off-target effects.

Molecular Target Identification: Pinpointing Sec61α
Through a chemical proteomics approach, the primary molecular target of Ipomoeassin F has

been identified as Sec61α, the pore-forming subunit of the Sec61 protein translocon complex

located in the endoplasmic reticulum (ER) membrane.[3][4] This was achieved using a

biotinylated chemical probe of Ipomoeassin F for affinity pulldown assays in live human cells.

[3]
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The interaction between Ipomoeassin F and Sec61α is specific and robust enough to be

detected after cell lysis.[3] Competition experiments using an excess of free Ipomoeassin F
successfully displaced the biotinylated probe from Sec61α, confirming a direct and reversible

binding interaction.[3] Furthermore, mutations in the Sec61α protein have been shown to

confer resistance to Ipomoeassin F, providing strong genetic evidence for it being the primary

target.[3]

Quantitative Data Summary
The following table summarizes the reported cytotoxic and inhibitory activities of Ipomoeassin
F and its analogs.

Compound Assay
Cell
Line/System

IC50 / EC50
(nM)

Reference

Ipomoeassin F Cytotoxicity
A2780 (human

ovarian cancer)
36 [5]

Ipomoeassin F
In vitro protein

translocation

Canine

pancreatic

microsomes

~1000 (at 1 µM

almost complete

inhibition)

[3]

Ipomoeassin F Cytotoxicity

MDA-MB-231

(triple-negative

breast cancer)

~16 [6]

Ipomoeassin F

Analog 7 (biotin

probe)

Cytotoxicity MDA-MB-231 ~20 [3]

Ipomoeassin F

Analog 8

(inactive)

Competition with

biotin probe
MDA-MB-231 Ineffective [3]

Experimental Protocols
Affinity Pulldown for Target Identification
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This protocol describes the use of a biotinylated Ipomoeassin F probe to isolate its binding

partners from cell lysates.

Materials:

MDA-MB-231 cells

Ipomoeassin F biotin probe (e.g., analog 7)[3]

Lysis buffer (composition not specified in search results)

Streptavidin-conjugated magnetic beads

Wash buffer (composition not specified in search results)

Elution buffer (e.g., containing UV-cleavable linker)

SDS-PAGE gels

Silver staining reagents

Mass spectrometer

Procedure:

Cell Treatment: Treat MDA-MB-231 cells with the Ipomoeassin F biotin probe (e.g., 10 nM)

for a specified duration. For competition experiments, pre-incubate cells with an excess of

free Ipomoeassin F (e.g., 50 nM) before adding the probe.[3]

Cell Lysis: Harvest and lyse the cells to release cellular proteins.

Affinity Enrichment: Incubate the cell lysate with streptavidin-conjugated magnetic beads to

capture the biotinylated probe and any interacting proteins.

Washing: Wash the beads extensively with wash buffer to remove non-specific binding

proteins.
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Elution: Elute the bound proteins from the beads. If a photocleavable linker is used in the

probe, this can be achieved by exposure to UV light.[3]

Analysis: Separate the eluted proteins by SDS-PAGE and visualize by silver staining. Excise

the protein bands of interest for identification by mass spectrometry.[3]

In Vitro Protein Translocation Assay
This assay is used to functionally validate the inhibitory effect of Ipomoeassin F on Sec61-

mediated protein translocation.

Materials:

Canine pancreatic microsomes (source of ER membranes)

In vitro transcription/translation system (e.g., rabbit reticulocyte lysate)

Plasmids encoding secretory proteins (e.g., preprolactin, prepro-alpha-factor)[3]

[35S]-methionine for radiolabeling

Ipomoeassin F

Proteinase K

SDS-PAGE gels

Phosphorimager or autoradiography film

Procedure:

In Vitro Translation: Set up an in vitro translation reaction containing the plasmid of interest,

the in vitro transcription/translation system, and [35S]-methionine.

Microsome Addition: Add canine pancreatic microsomes to the reaction to allow for co-

translational translocation of the newly synthesized protein into the ER.

Inhibitor Treatment: For the experimental condition, add Ipomoeassin F (e.g., 1 µM) to the

reaction.[3] Use a vehicle control (e.g., DMSO) for the untreated condition.
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Translocation Assessment: After the reaction is complete, treat the samples with proteinase

K. Proteins that have been successfully translocated into the microsomes will be protected

from digestion, while non-translocated proteins will be degraded.

Analysis: Analyze the reaction products by SDS-PAGE and autoradiography or

phosphorimaging. A decrease in the protected protein band in the Ipomoeassin F-treated

sample compared to the control indicates inhibition of translocation.

Mandatory Visualizations
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Figure 1: Experimental workflow for the identification and validation of Ipomoeassin F's
molecular target.
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Figure 2: Mechanism of action of Ipomoeassin F leading to cellular stress and apoptosis.

Downstream Cellular Effects
The inhibition of Sec61α by Ipomoeassin F has significant downstream consequences for

cellular function. By blocking the translocation of newly synthesized proteins into the ER,

Ipomoeassin F disrupts the biogenesis of a wide range of secretory and membrane proteins.

[3][7] This leads to an accumulation of misfolded proteins in the cytoplasm and a depletion of
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essential proteins within the ER, triggering the Unfolded Protein Response (UPR) and inducing

ER stress.[2]

In the context of triple-negative breast cancer (TNBC), Ipomoeassin F has been shown to

downregulate the levels of ER molecular chaperones, such as PDIA4 and PDIA6, further

exacerbating ER stress and leading to selective cytotoxicity in these cancer cells.[2] The

sustained ER stress ultimately culminates in the activation of apoptotic pathways and cell

death.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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